

Stability of 2-Methoxy-5-methylaniline in different solution matrices

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Compound of Interest

Compound Name: 2-Methoxy-5-methylaniline

Cat. No.: B041322

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Technical Support Center: Stability of 2-Methoxy-5-methylaniline

Welcome to the technical support center for **2-Methoxy-5-methylaniline**. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of **2-Methoxy-5-methylaniline** in various solution matrices. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of **2-Methoxy-5-methylaniline**?

A1: **2-Methoxy-5-methylaniline**, also known as p-Cresidine, is an aromatic amine.^{[1][2][3]} Its key properties are summarized in the table below.

Property	Value
Synonyms	p-Cresidine, 5-Methyl-o-anisidine, 6-Methoxy-m-toluidine[2][3]
Molecular Formula	C ₈ H ₁₁ NO[4][5]
Molecular Weight	137.18 g/mol [5]
Appearance	White to brown/black crystalline solid[4][6]
Melting Point	50-52 °C[2][6]
Boiling Point	235 °C[2][6]
Solubility	Slightly soluble in hot water; Soluble in organic solvents like ethanol, ether, chloroform, and methanol.[4][5][6]
pKa	4.66 ± 0.10 (Predicted)[6]

Q2: What are the primary factors that influence the stability of **2-Methoxy-5-methylaniline** in solution?

A2: The stability of **2-Methoxy-5-methylaniline**, like many aromatic amines, is primarily affected by pH, temperature, light, and the presence of oxidizing agents.[4][7][8] It is known to be sensitive to air, light, and moisture.[4][6][7]

Q3: How does the pH of the solution matrix affect the stability of **2-Methoxy-5-methylaniline**?

A3: The pH of a solution is a critical factor for the stability of aromatic amines. The basicity of the amine group is influenced by the delocalization of nitrogen's lone pair of electrons into the aromatic ring.[9] Studies on similar primary aromatic amines (PAAs) have shown they are least stable in acidic solutions like 3% acetic acid.[10] Conversely, adjusting the pH to more neutral or slightly acidic conditions with solutions like dilute HCl can sometimes improve stability.[10] Cation exchange and partitioning behavior of aromatic amines are also highly pH-dependent.[11][12]

Q4: What is the impact of temperature and light exposure on the compound's stability?

A4: Both temperature and light can significantly accelerate the degradation of aromatic amines.

- Temperature: Studies on various aromatic amines show reduced recovery and instability at room temperature (~20°C).[7] For improved stability, especially for short-term and long-term storage, it is crucial to maintain low temperatures (e.g., 4°C, -20°C, or -70°C).[7] **2-Methoxy-5-methylaniline** is reported to be sensitive to temperatures above 104°F (40°C).[4]
- Light: Aromatic amines are generally known to be light-sensitive.[7] To prevent photolytic degradation, solutions should always be stored in amber vials or otherwise protected from light. Photostability testing is a standard component of forced degradation studies.[13][14]

Q5: What are the recommended solvents for preparing and storing solutions of **2-Methoxy-5-methylaniline**?

A5: Based on its solubility profile, organic solvents such as methanol, ethanol, and ethyl acetate are suitable for preparing stock solutions.[1][5][6] For aqueous-based assays, it is crucial to minimize the time the compound spends in the aqueous matrix before analysis. The stability of primary aromatic amines has been shown to be favorable in ethanol-containing solutions.[10]

Troubleshooting Guide

Issue	Possible Causes	Recommended Solutions
Rapid degradation of stock solutions (loss of purity/concentration)	1. Inappropriate Solvent: Use of a reactive or aqueous solvent for long-term storage. 2. Environmental Factors: Exposure to ambient light or temperature. ^[7] 3. Oxidation: Presence of dissolved oxygen or oxidizing impurities in the solvent.	1. Prepare stock solutions in a high-purity organic solvent like methanol or ethanol. Store at -20°C or below. 2. Always use amber glassware or wrap containers in aluminum foil to protect from light. ^[7] 3. Consider using solvents purged with nitrogen or argon to minimize oxidation.
Inconsistent analytical results (e.g., poor HPLC reproducibility)	1. On-column Degradation: The analyte may be degrading on the analytical column. 2. Mobile Phase Instability: The compound may be unstable in the mobile phase. 3. Autosampler Instability: Degradation occurring in the sample vial while waiting for injection.	1. Evaluate different column chemistries. Ensure the mobile phase pH is compatible with the analyte's stability profile. 2. Prepare fresh mobile phase daily. If possible, adjust the mobile phase composition to one that favors stability. 3. Use a refrigerated autosampler. Minimize the time between sample preparation and injection.
Appearance of unexpected peaks in chromatograms during stability studies	1. Analyte Degradation: The new peaks are likely degradation products. 2. Matrix Effect: Interaction with components in the solution matrix.	1. Perform a systematic forced degradation study (see protocol below) to tentatively identify the degradation products. ^{[13][15]} 2. Analyze a matrix blank (solution without the analyte) to rule out interfering peaks from the matrix itself.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Preparation and Storage of Stock Solutions

- **Weighing:** Accurately weigh the required amount of **2-Methoxy-5-methylaniline** solid in a controlled environment, minimizing exposure to air and light.
- **Dissolution:** Dissolve the compound in a suitable, high-purity organic solvent (e.g., Methanol, HPLC grade). Use a volumetric flask for accurate concentration.
- **Storage:** Transfer the solution to an amber glass vial with a PTFE-lined cap.
- **Purging (Optional):** For enhanced stability, gently bubble nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
- **Labeling and Storage:** Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store in a freezer at $\leq -20^{\circ}\text{C}$.

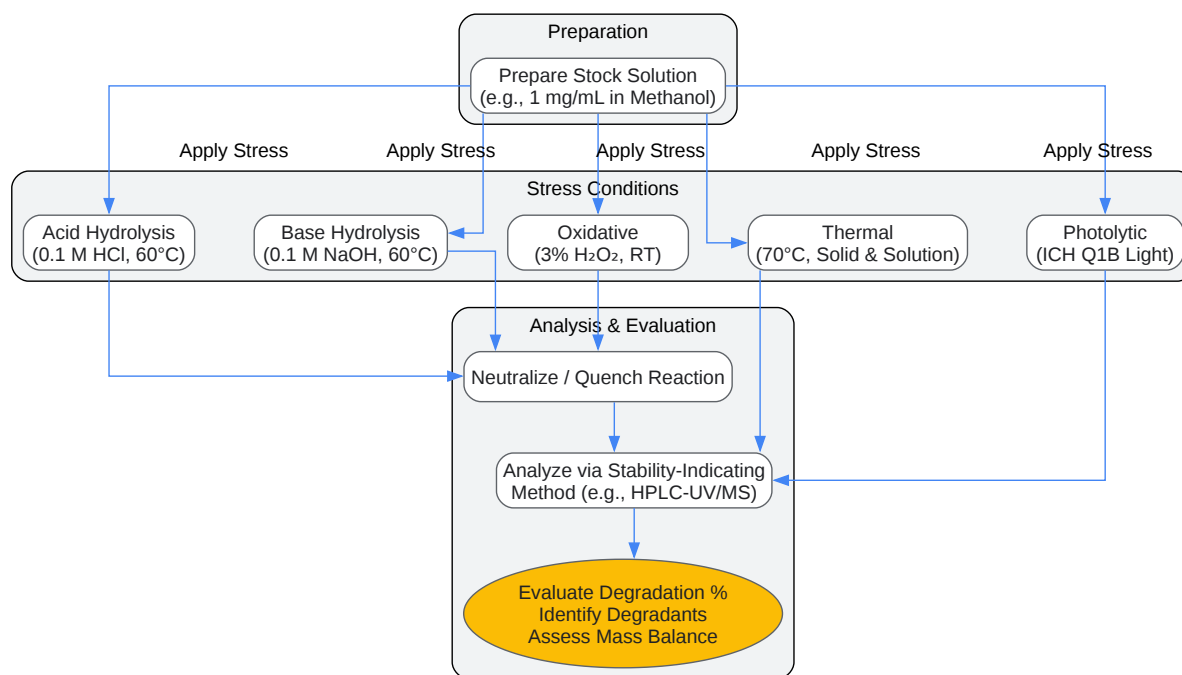
Protocol 2: Forced Degradation Study for 2-Methoxy-5-methylaniline

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.^[15] The goal is to achieve 5-20% degradation.^[15]

- **Prepare Stock Solution:** Prepare a stock solution of **2-Methoxy-5-methylaniline** in a suitable solvent (e.g., 1 mg/mL in methanol).
- **Acid Hydrolysis:**
 - Mix the stock solution with 0.1 M HCl.
 - Incubate at 60°C for 24-48 hours.
 - Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- **Base Hydrolysis:**

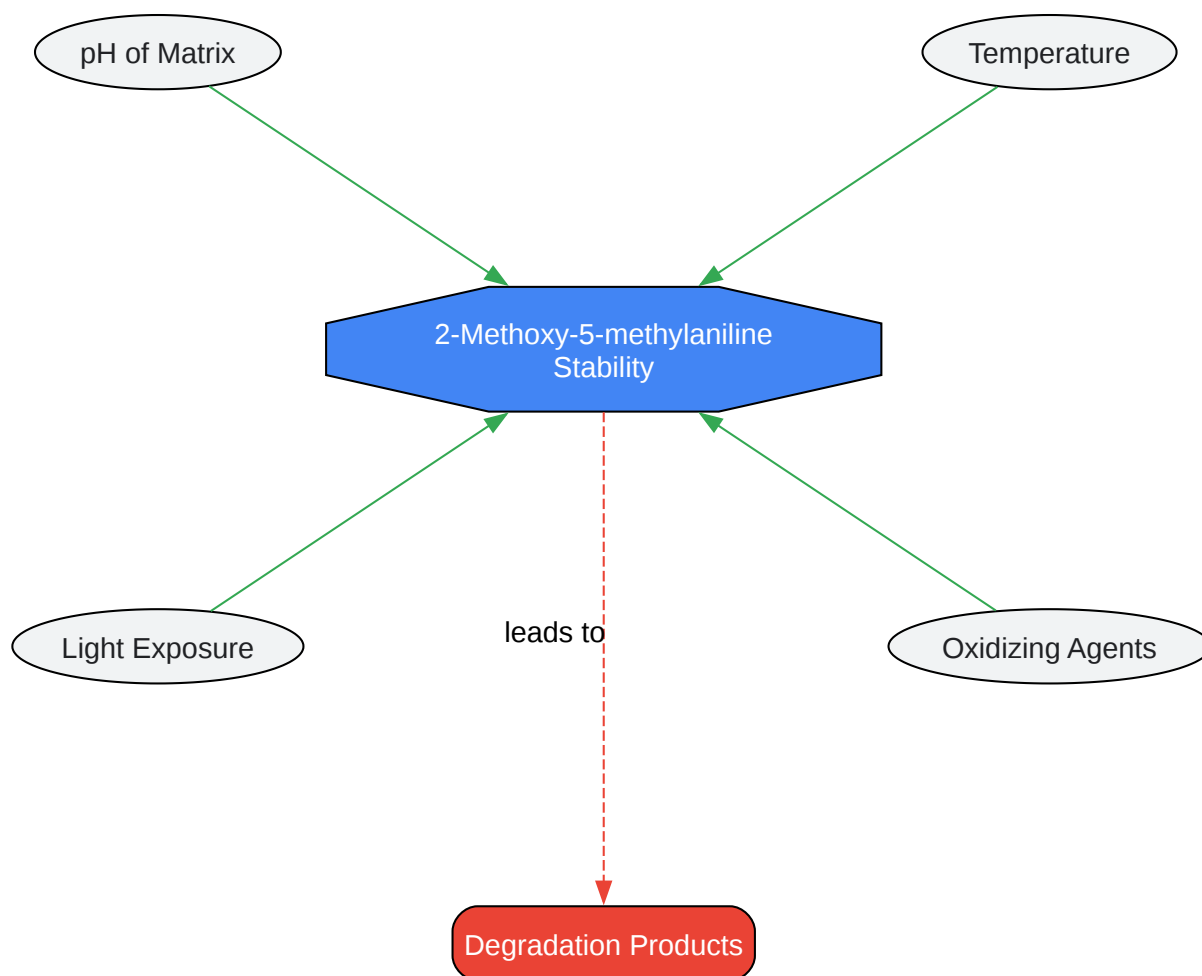
- Mix the stock solution with 0.1 M NaOH.
- Incubate at 60°C for 24-48 hours.
- Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation:
 - Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
 - Keep at room temperature and monitor for 24 hours.
 - Withdraw samples for analysis.
- Thermal Degradation:
 - Transfer the solid compound and the stock solution into separate vials.
 - Expose to dry heat (e.g., 70°C) for up to 7 days.
 - Dissolve the stressed solid sample and analyze both the solid and solution samples.
- Photolytic Degradation:
 - Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
 - Analyze the samples alongside a control sample protected from light.
- Analysis: Analyze all stressed and control samples using a validated stability-indicating analytical method, typically HPLC with UV or MS detection, to quantify the remaining parent compound and detect degradation products.

Diagrams and Visualizations



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Caption: Workflow for a typical forced degradation study.



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